3,4-Ethylenedioxythiophene

Electropolymerization Conductive Polymers Oxidation Potential

3,4-Ethylenedioxythiophene (EDOT, CAS 126212-50-1) is the foundational monomer for the commercially and scientifically critical conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT). Its unique biheterocyclic structure, comprising a fused thiophene and 1,4-dioxane ring, imparts exceptionally strong electron-donating properties.

Molecular Formula C10H15NSi
Molecular Weight 0
CAS No. 126212-50-1
Cat. No. B1177362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Ethylenedioxythiophene
CAS126212-50-1
Molecular FormulaC10H15NSi
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Ethylenedioxythiophene (EDOT, CAS 126212-50-1): High-Purity Monomer for Advanced Conductive Polymer Synthesis and Procurement


3,4-Ethylenedioxythiophene (EDOT, CAS 126212-50-1) is the foundational monomer for the commercially and scientifically critical conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT) [1]. Its unique biheterocyclic structure, comprising a fused thiophene and 1,4-dioxane ring, imparts exceptionally strong electron-donating properties [2]. This molecular architecture is directly responsible for the distinct electrochemical, optical, and stability profile of its polymer, making high-purity EDOT an essential procurement item for research and industrial applications in organic electronics and advanced materials.

Why Generic 'Thiophene Monomer' Sourcing Cannot Substitute for High-Purity 3,4-Ethylenedioxythiophene (EDOT)


The assumption that any thiophene derivative can serve as a functional substitute for 3,4-ethylenedioxythiophene (EDOT) is fundamentally flawed and leads to significant performance deficits in final devices. The presence of the electron-donating ethylenedioxy ring in EDOT fundamentally alters its electronic structure compared to unsubstituted thiophene or other alkoxy derivatives. This structural difference translates into a substantially lower oxidation potential, enabling milder and more controlled polymerization [1]. Furthermore, the resulting polymer, PEDOT, exhibits a unique combination of high electrical conductivity, optical transparency in the doped state, and superior environmental stability that is not replicated by other polythiophenes or competing conductive polymers like polypyrrole (PPy) or polyaniline (PANI) [2]. Substituting EDOT with a cheaper analog would therefore compromise critical performance metrics, making the selection of verified, high-purity EDOT a non-negotiable requirement for reproducible, high-performance applications.

Quantifiable Differentiation: A Data-Driven Guide for Selecting 3,4-Ethylenedioxythiophene (EDOT) Over Key Analogs


EDOT vs. Thiophene: Electropolymerization Potential Reduction Enables Milder Processing

The electron-donating ethylenedioxy group in EDOT significantly lowers the potential required for electropolymerization compared to unsubstituted thiophene. This allows for film deposition under milder conditions, reducing the risk of oxidative degradation and enabling a wider range of solvent and electrode choices. In a direct comparison using bis-heterocycle arylenes, the EDOT-containing monomer (BEDOT-DF) polymerizes at a significantly lower potential than its thiophene analog (BTDF). Specifically, BEDOT-DF polymerization proceeds efficiently at 0.55 V vs. Ag/Ag+, while BTDF requires potentials higher than 1.3 V in CH2Cl2 or 0.9 V in a CH2Cl2/CH3CN mixture [1].

Electropolymerization Conductive Polymers Oxidation Potential

PEDOT vs. Polypyrrole and Polyaniline: Orders-of-Magnitude Higher Conductivity for Superior Charge Transport

Poly(3,4-ethylenedioxythiophene) (PEDOT), the polymer derived from EDOT, demonstrates a fundamentally higher level of electrical conductivity compared to other common intrinsically conductive polymers like polypyrrole (PPy) and polyaniline (PANI). PEDOT achieves conductivity values ranging from 10^2 to 10^3 S/cm, which are two to five orders of magnitude greater than the typical values for PPy (10^-3 – 10^-1 S/cm) and PANI (10^-4 – 10^-2 S/cm) [1]. This massive difference in charge transport capability is a direct consequence of the unique electronic structure of the EDOT monomer.

Conductivity PEDOT Polypyrrole Polyaniline

EDOT vs. Thiophene: Reduced Oxidation Potential for Oligomers Confirms Superior Electron-Donating Nature

The superior electron-donating character of the ethylenedioxy group in EDOT is clearly demonstrated at the oligomer level when compared to unsubstituted thiophene. Cyclic voltammetry studies on phenyl-capped oligomers show that the first and second oxidation potentials (E(PA1) and E(PA2)) for EDOT oligomers (EDOTn) are significantly lower than those for the corresponding thiophene oligomers (Tn) [1]. Furthermore, the analysis indicates that EDOT oligomers achieve coalescence of their oxidation potentials at a much shorter chain length (approximately 5 EDOT units) compared to the Tn series (>10 thiophene units), signifying a more effective conjugation length and faster convergence to polymer-like electronic behavior [1].

Oligomer Oxidation Potential Cyclic Voltammetry Electron Donor

EDOT-Linked Chromophores vs. Thiophene Analogs: Enhanced Hydrolytic Stability for Aqueous Applications

The unique electronic and steric environment provided by the EDOT linker confers remarkable stability in aqueous media to complex molecules, a feature not observed with simpler thiophene linkers. In a study of tetracationic bis-triarylborane chromophores, only the EDOT-linked trixylylborane tetracation demonstrated stability in aqueous solution. In contrast, direct analogues containing a thiophene or 3-methylthiophene linker were found to be unstable under identical conditions, undergoing rapid hydrolysis [1].

Hydrolytic Stability Chromophore Aqueous Solution Theranostics

EDOT-Based ECP Films vs. PEDOT:PSS: 20-30% Enhanced OLED Device Efficiency and Stability

The use of an EDOT-based electrocopolymerization (ECP) film as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs) provides a quantifiable performance improvement over the industry-standard PEDOT:PSS. Devices fabricated with the neutral, EDOT-based ECP film demonstrated a 20-30% improvement in both brightness and efficiency (current density) compared to control devices using a PEDOT:PSS HTL [1]. Furthermore, the ECP film significantly benefits the stability of the neighboring organic layer compared to PEDOT:PSS, leading to more robust device performance [1].

OLED Hole-Transport Layer Electrocopolymerization Device Efficiency

Optimal Procurement Scenarios: Where Verified 3,4-Ethylenedioxythiophene (EDOT) Delivers Verifiable Competitive Advantage


Fabrication of High-Performance Hole-Transport Layers for OLEDs and OPVs

As demonstrated by the 20-30% improvement in OLED efficiency and stability when using EDOT-based electrocopolymerized (ECP) films compared to the standard PEDOT:PSS [1], procuring high-purity EDOT is essential for research and production groups aiming to develop next-generation hole-transport layers (HTLs). The ability to create neutral, highly conductive, and morphologically stable films directly impacts device longevity and performance, providing a clear competitive advantage in the display and solar cell industries.

Development of Water-Stable Functional Materials for Bioelectronics and Sensors

The unique capacity of EDOT to impart hydrolytic stability to advanced chromophores, as shown by the stability of EDOT-linked boranes in aqueous solution in stark contrast to their thiophene-linked analogs [1], makes EDOT a strategic monomer for developing sensors and electrodes that must operate reliably in biological fluids or aqueous environments. This differentiation is critical for creating viable bioelectronic devices, point-of-care diagnostics, and implantable sensors.

Design and Synthesis of Low-Bandgap Polymers with Tunable Optoelectronic Properties

The intrinsic electron-donating power of EDOT enables the creation of low-bandgap polymers with finely tunable oxidation potentials (from -0.78 V to +0.30 V vs. Fc/Fc+) and optical bandgaps (1.46 to 1.92 eV) [1]. This tunability is a direct result of EDOT's molecular structure and is not easily replicated with other monomers. Sourcing EDOT is therefore a cornerstone for materials scientists and synthetic chemists engaged in molecular engineering for organic electronics, electrochromics, and photovoltaics, allowing for precise control over the optical and electronic properties of the final material.

Manufacturing of Ultra-High-Conductivity Transparent Electrodes

For applications requiring both high electrical conductivity and optical transparency—such as touch screens, smart windows, and flexible electronics—PEDOT films derived from EDOT are the benchmark material. With achievable conductivities in excess of 10^3 S/cm, which is orders of magnitude greater than alternatives like PPy and PANI [1], EDOT is an irreplaceable starting material. Procuring a consistent, high-purity source of EDOT is non-negotiable for achieving the high and reproducible conductivity required for these high-value commercial applications.

Technical Documentation Hub

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